molecular formula C12H13BrO2 B14576659 2-(4-Bromophenoxy)cyclohexan-1-one CAS No. 61645-95-2

2-(4-Bromophenoxy)cyclohexan-1-one

Cat. No.: B14576659
CAS No.: 61645-95-2
M. Wt: 269.13 g/mol
InChI Key: WPVGHWBGZLCGHZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)cyclohexan-1-one typically involves the reaction of 4-bromophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions with enzymes or receptors, potentially modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    4-Bromophenol: Shares the bromophenoxy group but lacks the cyclohexanone ring.

    Cyclohexanone: Contains the cyclohexanone ring but lacks the bromophenoxy group.

    2-(4-Chlorophenoxy)cyclohexan-1-one: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 2-(4-Bromophenoxy)cyclohexan-1-one is unique due to the combination of the bromophenoxy group and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61645-95-2

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-(4-bromophenoxy)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2

InChI Key

WPVGHWBGZLCGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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